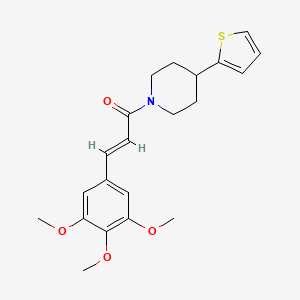

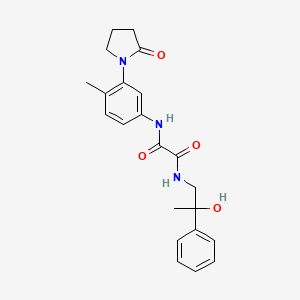

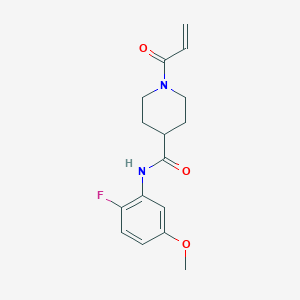

(E)-1-(4-(thiophen-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enantio- and Diastereoselective Synthesis Analysis

The synthesis of highly substituted piperidines has been achieved through an asymmetric, four-component, one-pot synthesis process. This method utilizes diphenylprolinol silyl ether mediated Michael reaction, followed by a domino aza-Henry reaction/hemiaminalization reaction, and concludes with a Lewis acid mediated allylation or cyanation reaction. The resulting piperidine rings are noted for having all carbons substituted with different groups, and the synthesis method allows for excellent control over the five contiguous stereocenters in both relative and absolute terms .

NMR Characteristics and Conformational Analysis

A series of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives have been synthesized and studied using NMR spectroscopy. The 1H and 13C NMR spectral assignments were determined through one- and two-dimensional NMR experiments. Additionally, the conformation of these compounds was analyzed using ROESY, variable-temperature NMR spectroscopy, and molecular modeling, providing insights into the structural characteristics of these molecules .

Chemical Reactions Analysis

The NMR spectral study of various 3,5-bis[(E)-thienylmethylene]piperidin-4-ones has revealed significant information about the configuration and conformation of these molecules. The study included compounds with different substituents, and the spectral data were used to discuss the chemical shifts in relation to steric, electronic, and magnetic anisotropic effects. Notably, the magnetic anisotropic effects of the thiophene ring and phenyl group were highlighted. The HMBC spectrum of one of the derivatives displayed the magnetic nonequivalence of C-2 and C-6, suggesting the possibility of long-range proton-proton coupling within the molecule .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of (E)-1-(4-(thiophen-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, the methodologies and analyses presented can be extrapolated to infer some properties. The synthesis techniques suggest that the compound would have a complex structure with multiple stereocenters, and the NMR studies imply that the compound would exhibit specific magnetic resonance characteristics that could be used to deduce its conformation. The chemical reactions analysis indicates that the compound would likely have significant electronic and steric effects influencing its reactivity and interactions with other molecules .

科学的研究の応用

NMR Characteristics and Molecular Analysis A series of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives, closely related to the chemical , were synthesized and studied for their NMR characteristics and molecular conformations. These compounds were analyzed using various NMR techniques and molecular modeling, providing insights into their structural properties (Zheng Jin-hong, 2011).

Crystal Structures of Thiophene/Phenyl-Piperidine Hybrid Chalcones Research on closely related novel chalcones, including (2E)-1-(4-methylthiophen-2-yl)-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one, has been conducted to understand their crystal structures. The study detailed the conformational aspects of these compounds, highlighting the planarity of thiophene rings and the E-conformation of C=C bonds (M. Parvez et al., 2014).

Stereochemistry in Ionic Thiol Addition The stereochemistry of ionic thiol addition to acetylenic ketones has been studied, which is relevant for understanding the chemical behavior of compounds like (E)-1-(4-(thiophen-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. This research provides insights into the formation of E- and Z-isomers under different conditions, based on spectroscopic analysis (Mohamed T. Omar & M. N. Basyouni, 1974).

Enzyme Inhibitory Activity and Molecular Docking Analysis A study on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, which share structural similarities with the chemical , investigated their enzyme inhibitory activities. This research is significant for understanding the potential therapeutic applications of these compounds in enzyme regulation (A. Cetin et al., 2021).

特性

IUPAC Name |

(E)-1-(4-thiophen-2-ylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-24-17-13-15(14-18(25-2)21(17)26-3)6-7-20(23)22-10-8-16(9-11-22)19-5-4-12-27-19/h4-7,12-14,16H,8-11H2,1-3H3/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKIQVBAFJNLJO-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2565924.png)

![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)

![6-Fluoro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2565927.png)

![Cyclopent-3-en-1-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2565931.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2565934.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565936.png)